XZ426

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

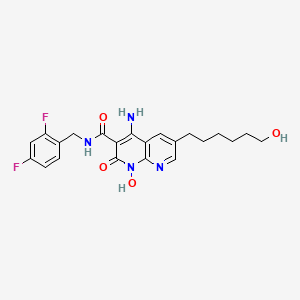

Molekularformel |

C22H24F2N4O4 |

|---|---|

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

4-amino-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C22H24F2N4O4/c23-15-7-6-14(17(24)10-15)12-27-21(30)18-19(25)16-9-13(5-3-1-2-4-8-29)11-26-20(16)28(32)22(18)31/h6-7,9-11,29,32H,1-5,8,12,25H2,(H,27,30) |

InChI-Schlüssel |

YZHRHLDMVJVVOL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCCO)N(C2=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

XZ426: An In-depth Technical Guide on its Mechanism of Action in HIV-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a potent, next-generation HIV-1 integrase strand transfer inhibitor (INSTI) demonstrating significant promise in overcoming drug resistance to existing antiretroviral therapies. This document provides a comprehensive overview of the mechanism of action of this compound, contextualized within the broader class of INSTIs. It details the molecular interactions, enzymatic inhibition, and antiviral effects characteristic of this class of compounds. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes the known properties of potent INSTIs that exhibit high efficacy against resistant viral strains, a key characteristic attributed to this compound. This guide also outlines the typical experimental protocols used to evaluate such compounds and provides conceptual diagrams to illustrate the key mechanisms and workflows.

Introduction to HIV-1 Integrase and its Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication. This makes HIV-1 IN a prime target for antiretroviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of the integration process.[1] this compound is identified as a potent INSTI with superior efficacy against known drug-resistant HIV-1 variants.[2]

The integration process involves two key catalytic steps mediated by the integrase enzyme:

-

3'-Processing: The removal of a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA.

INSTIs, including this compound, act by binding to the HIV-1 intasome, a nucleoprotein complex composed of the viral DNA and integrase tetramer. This binding effectively blocks the strand transfer reaction.[2]

Mechanism of Action of this compound

As a potent integrase strand transfer inhibitor, this compound's mechanism of action is centered on the disruption of the catalytic activity of HIV-1 integrase within the intasome complex.

Targeting the HIV-1 Intasome

This compound targets the catalytic core domain (CCD) of the HIV-1 integrase enzyme, specifically when it is assembled with viral DNA in the intasome complex. The active site of the integrase contains a conserved triad of acidic residues (D64, D116, and E152) that coordinate two divalent magnesium ions (Mg²⁺). These metal ions are crucial for the catalytic activity of the enzyme.[1]

Metal Chelation and Active Site Binding

This compound, like other INSTIs, possesses a characteristic pharmacophore that includes a metal-chelating motif. This motif allows the molecule to bind to the two Mg²⁺ ions in the active site of the integrase. This chelation is a critical component of the inhibitory mechanism, effectively inactivating the enzyme.

Inhibition of Strand Transfer

By binding to the active site of the intasome, this compound physically obstructs the binding of the host DNA, thereby preventing the crucial strand transfer step. This blockade of integration prevents the stable incorporation of the viral genome into the host chromosome, ultimately halting the viral replication cycle.

The proposed signaling pathway for the inhibition of HIV-1 integration by this compound is depicted below:

Caption: Inhibition of HIV-1 Integration by this compound.

Quantitative Data

While specific, publicly available quantitative data for this compound is limited, this section presents a template for the types of data typically generated for potent INSTIs. This data is essential for characterizing the potency and resistance profile of the compound.

Table 1: In Vitro Inhibitory Activity of a Potent INSTI

| Assay Type | Target | Endpoint | Value (nM) |

| Biochemical Assay | Recombinant HIV-1 Integrase | IC₅₀ (Strand Transfer) | < 10 |

| Cell-based Assay | Wild-Type HIV-1 | EC₅₀ | < 5 |

Table 2: Antiviral Activity against Resistant HIV-1 Strains

| HIV-1 Mutant Strain | Fold Change in EC₅₀ |

| G140S/Q148H | < 5 |

| Y143R | < 2 |

| N155H | < 2 |

| R263K | < 2 |

Note: The values presented in these tables are representative of a highly potent, next-generation INSTI and are for illustrative purposes. Specific data for this compound is not publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the mechanism of action and efficacy of INSTIs like this compound.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a cell-free system.

Protocol:

-

Plate Preparation: Streptavidin-coated 96-well plates are washed with wash buffer.

-

Substrate Coating: Biotinylated viral DNA substrate is immobilized on the plate surface.

-

Integrase Binding: Recombinant HIV-1 integrase is added and allowed to bind to the viral DNA substrate.

-

Compound Incubation: Serially diluted this compound is added to the wells and incubated to allow for binding to the integrase-DNA complex.

-

Strand Transfer Reaction: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to initiate the strand transfer reaction.

-

Detection: The amount of integrated target DNA is quantified using an antibody against the detectable marker (e.g., anti-digoxigenin-HRP) followed by the addition of a colorimetric or chemiluminescent substrate.

-

Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.

The workflow for this assay is illustrated below:

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Cell-Based Antiviral Assay

This assay determines the potency of a compound to inhibit HIV-1 replication in a cellular context.

Protocol:

-

Cell Seeding: Target cells (e.g., TZM-bl, MT-4) are seeded in 96-well plates.

-

Compound Addition: Serially diluted this compound is added to the cells.

-

Viral Infection: A known amount of HIV-1 (either wild-type or a resistant strain) is added to the wells.

-

Incubation: The plates are incubated for a period that allows for viral replication (typically 48-72 hours).

-

Quantification of Viral Replication: Viral replication is measured by quantifying a viral marker, such as p24 antigen in the supernatant (ELISA) or through a reporter gene (e.g., luciferase or β-galactosidase) in engineered cell lines.

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.

The logical flow of this experimental protocol is as follows:

Caption: Workflow for Cell-Based Antiviral Assay.

Conclusion

This compound is a promising next-generation HIV-1 integrase strand transfer inhibitor. Its mechanism of action, consistent with other potent INSTIs, involves the chelation of essential Mg²⁺ ions in the active site of the viral integrase, leading to the inhibition of the strand transfer step of viral DNA integration. This effectively halts the HIV-1 replication cycle. The ability of this compound to maintain potency against clinically relevant resistant strains highlights its potential as a valuable addition to the arsenal of antiretroviral therapies. Further research and publication of specific quantitative and structural data will be crucial for a more complete understanding of its unique molecular interactions and full clinical potential.

References

Chemical Structure and Properties of XZ426

An In-Depth Technical Guide to the Core Properties of XZ426

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental methodologies for the novel compound this compound. The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

This compound is identified as a potent anti-HIV agent that functions as an integrase strand transfer inhibitor.[1] Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2,4-difluorobenzyl)-4-amino-1-((6-(hexyloxy)pyridin-2-yl)methyl)-5-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide | Inferred from structure |

| Molecular Formula | C22H24F2N4O4 | [1] |

| Molecular Weight | 446.45 g/mol | [1] |

| CAS Number | 1638504-52-5 | [1] |

| Appearance | Solid, White to yellow | [1] |

| Solubility | DMSO: 100 mg/mL (223.99 mM) | [1] |

| SMILES | O=C(C1=C(N)C2=C(N=CC(CCCCCCO)=C2)N(O)C1=O)NCC3=CC=C(C=C3F)F | [1] |

Note: The solubility information provided by MedChemExpress has not been independently confirmed.[1]

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound targets a critical step in the HIV-1 replication cycle: the integration of the viral DNA into the host cell's genome. This process is catalyzed by the viral enzyme integrase (IN).[2] IN carries out two key catalytic reactions: 3'-processing and strand transfer.[2] this compound is classified as an integrase strand transfer inhibitor (INSTI), meaning it specifically blocks the second of these two reactions.[1]

The mechanism of action of INSTIs, including this compound, involves binding to the HIV-1 intasome, which is a complex of the integrase enzyme and the viral DNA ends.[3] Within the active site of the integrase, INSTIs chelate two essential magnesium ions (Mg²⁺).[4][5] This chelation prevents the catalytic activity required for the strand transfer reaction, thereby blocking the covalent insertion of viral DNA into the host chromosome.[4] this compound has been reported to be a lead candidate with superior efficacy against known drug-resistant variants of HIV.[1]

Signaling Pathway of HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by this compound.

Quantitative Data

As of the latest available information, specific, peer-reviewed quantitative data for this compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against wild-type and resistant HIV-1 strains, are not publicly available. The primary supplier, MedChemExpress, describes this compound as a "potent" inhibitor with "superior efficacy" against drug-resistant variants, but these claims have not been independently verified in the scientific literature.[1]

Experimental Protocols

A detailed synthesis protocol for this compound is not currently available in the public domain. However, the following sections describe representative experimental protocols for evaluating the activity of HIV-1 integrase inhibitors like this compound.

HIV-1 Integrase Strand Transfer Assay (Representative Protocol)

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration in a cell-free system.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on XZ426: A Potent Integrase Strand Transfer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a novel and potent investigational integrase strand transfer inhibitor (INSTI) demonstrating significant promise in the field of anti-HIV therapeutics. As a lead candidate, it has exhibited superior efficacy against a range of known drug-resistant HIV variants compared to some clinically approved compounds. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of next-generation antiretroviral agents.

Introduction to Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase (IN) is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a process essential for viral replication.[1] INSTIs are a class of antiretroviral drugs that specifically target the strand transfer step of this integration process.[1] By blocking this crucial step, INSTIs prevent the permanent and irreversible infection of the host cell.[2][3] The latest generation of these drugs is designed to bind to the HIV intasome, a large nucleoprotein assembly that mediates the integration of the viral genome.[2][3]

This compound: A Naphthyridine-Based INSTI

This compound belongs to a class of 1-hydroxy-2-oxo-1,8-naphthyridine-containing INSTIs.[1] Structural studies have been crucial in understanding how these inhibitors, including this compound, bind to the HIV intasome. High-resolution cryo-electron microscopy has revealed the structural basis for the binding of the latest generation of INSTIs, providing insights into their high potency and ability to overcome drug resistance.[2][3]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the strand transfer reaction catalyzed by HIV integrase. This is achieved through the chelation of two essential magnesium ions (Mg2+) within the catalytic site of the integrase enzyme. This interaction prevents the integrase from covalently linking the viral DNA to the host cell's DNA, effectively halting the viral replication cycle.

The following diagram illustrates the simplified mechanism of HIV integration and the point of inhibition by this compound.

Quantitative Antiviral Activity

While specific quantitative data for this compound is found within detailed research publications, related compounds from the same naphthyridine class have demonstrated potent antiviral activity against both wild-type and INSTI-resistant HIV-1 strains. The table below summarizes the antiviral potencies of a closely related and highly potent analog, compound 4f , which shares a similar structural scaffold with this compound. This data is derived from single-round HIV-1 infectivity assays.[1]

| HIV-1 Strain | EC50 (nM) of Compound 4f |

| Wild-Type (WT) | 2.0 ± 0.1 |

| Y143R | 2.5 ± 0.2 |

| N155H | 2.6 ± 0.2 |

| G140S/Q148H | 13.0 ± 1.2 |

EC50 values represent the concentration of the compound required to inhibit 50% of viral replication.

Experimental Protocols

The characterization of this compound and related compounds involves a series of in vitro and cell-based assays to determine their inhibitory activity and antiviral potency.

Strand Transfer (ST) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture containing purified HIV-1 integrase, a DNA substrate mimicking the viral DNA ends, and a target DNA is prepared in a buffer containing Mg2+.

-

Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.

-

Analysis: The reaction products are analyzed by gel electrophoresis to separate the strand transfer products from the substrates.

-

Quantification: The amount of strand transfer product is quantified, and the IC50 value (the concentration of inhibitor required to reduce the strand transfer activity by 50%) is calculated.

Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the antiviral activity of a compound against HIV-1 in a single round of infection.

Methodology:

-

Cell Culture: Target cells (e.g., TZM-bl cells) are cultured in appropriate media.

-

Virus Production: Pseudotyped HIV-1 reporter viruses are produced by co-transfecting HEK293T cells with an HIV-1 proviral plasmid and a VSV-G expression plasmid.

-

Infection: Target cells are infected with the reporter virus in the presence of varying concentrations of the test compound.

-

Incubation: The infected cells are incubated for a set period (e.g., 48 hours).

-

Reporter Gene Assay: The expression of the reporter gene (e.g., luciferase or β-galactosidase) is measured.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits viral infection by 50%) is calculated from the dose-response curve.

Signaling Pathways in HIV-1 Integration

While this compound directly targets the enzymatic activity of HIV integrase, the overall process of viral integration into the host genome involves a complex interplay of viral and host factors. The HIV-1 pre-integration complex (PIC), which includes the intasome, must traverse the cytoplasm and enter the nucleus to access the host chromatin. This process is influenced by various cellular signaling pathways, although this compound's direct mechanism is independent of these pathways, focusing instead on the catalytic step of strand transfer.

Conclusion and Future Directions

This compound represents a significant advancement in the development of INSTIs with the potential to combat HIV-1, including drug-resistant strains. The potent antiviral activity demonstrated by its structural class highlights the promise of naphthyridine-based scaffolds in anti-HIV drug discovery. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound. The detailed structural and mechanistic understanding of how compounds like this compound interact with the HIV intasome will be instrumental in designing the next generation of more effective and resilient antiretroviral therapies.

References

- 1. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for strand-transfer inhibitor binding to HIV intasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis for Strand Transfer Inhibitor Binding to HIV Intasomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of Sotorasib (AMG 510)

Introduction

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology. As the most frequently mutated oncogene, KRAS is a key driver in numerous cancers, including a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and pancreatic cancers.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cell signaling pathways involved in proliferation and survival.[3][4] Mutations in KRAS, such as the substitution of glycine for cysteine at codon 12 (G12C), impair its ability to hydrolyze GTP, locking the protein in a constitutively active state and promoting uncontrolled cell growth.[3][5]

Sotorasib (AMG 510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits the KRAS G12C mutant protein.[5][6] Its development marks a paradigm shift in targeting KRAS-mutated cancers, offering a new therapeutic option for patients with limited alternatives.[4][7] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical profile, and clinical development of Sotorasib.

Mechanism of Action

Sotorasib's efficacy stems from its unique ability to covalently bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[5][8] This targeted approach exploits the unique structural feature of the mutant protein that is absent in wild-type KRAS.

-

Normal KRAS Function: The wild-type KRAS protein cycles between an inactive, GDP-bound state and an active, GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.

-

Oncogenic KRAS G12C: The G12C mutation impairs intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound KRAS G12C protein. This results in the hyperactivation of downstream pro-growth signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[5][6]

-

Sotorasib Inhibition: Sotorasib binds to a specific, transiently available pocket on the KRAS G12C protein, known as the Switch-II pocket, which is accessible only in the inactive, GDP-bound state.[3][4] It then forms an irreversible, covalent bond with the thiol group of the C12 residue.[5] This action locks KRAS G12C in its inactive conformation, preventing GDP release and subsequent GTP binding, thereby blocking downstream oncogenic signaling and inducing apoptosis in cancer cells.[8][9][10]

Preclinical Profile

Preclinical studies demonstrated Sotorasib's potent and selective activity against KRAS G12C-mutant cancer cells both in vitro and in vivo.

In Vitro Activity

Sotorasib effectively inhibited cell proliferation in a panel of cancer cell lines harboring the KRAS G12C mutation, with half-maximal inhibitory concentrations (IC50) in the nanomolar range. Cell lines without the G12C mutation were insensitive to the drug.[9][11]

| Cell Line | Cancer Type | Sotorasib IC50 (µM) |

| NCI-H358 | NSCLC | ~0.006 |

| MIA PaCa-2 | Pancreatic | ~0.009 |

| NCI-H23 | NSCLC | 0.6904 |

Data compiled from multiple sources.[9][11]

In Vivo Efficacy

In mouse xenograft models derived from KRAS G12C-mutant tumors, oral administration of Sotorasib led to significant tumor regression.[11] Studies also showed that Sotorasib could induce a pro-inflammatory tumor microenvironment, suggesting a potential for combination therapy with immune checkpoint inhibitors.[2]

Clinical Development and Efficacy

The cornerstone of Sotorasib's clinical development is the CodeBreaK 100 trial, a Phase 1/2, first-in-human, open-label multicenter study in patients with advanced KRAS G12C-mutant solid tumors.[10][12] The pivotal Phase 2 cohort for NSCLC enrolled patients who had progressed after prior systemic therapies.[13][14]

Key Clinical Efficacy Data (CodeBreaK 100 - NSCLC Cohort)

The trial demonstrated rapid, deep, and durable responses in a heavily pretreated patient population receiving Sotorasib 960 mg once daily.[14][15]

| Efficacy Endpoint | Result |

| Objective Response Rate (ORR) | 37.1% |

| Disease Control Rate (DCR) | 80.6% |

| Median Duration of Response (DoR) | 11.1 months |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months |

Data from the Phase 2 cohort of the CodeBreaK 100 trial.[1][12][14]

Safety and Tolerability

Sotorasib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were low-grade and manageable.[7][13]

| Adverse Event (Any Grade) | Incidence (%) |

| Diarrhea | 32% |

| Nausea | 25% |

| Fatigue | 22% |

| Increased ALT/AST | 20% |

Grade 3 TRAEs occurred in 20.6% of patients. Treatment was discontinued due to TRAEs in 9% of patients.[13][16]

Clinical Pharmacokinetics (PK)

Population PK analysis showed that Sotorasib exposure increased in a less-than-dose-proportional manner between 180 mg and 960 mg.[17][18] Co-administration with strong CYP3A4 inducers should be avoided as it can decrease Sotorasib exposure.[19]

| PK Parameter | Value (at 960 mg dose) |

| Median Tmax (Time to peak concentration) | ~1 hour |

| Coadministration with strong CYP3A4 inducer (Rifampin) | Cmax ↓ by 35%, AUC ↓ by 51% |

| Coadministration with strong CYP3A4 inhibitor (Itraconazole) | AUC ↑ by 26% |

Data compiled from multiple pharmacokinetic studies.[19]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy and mechanism of action of targeted inhibitors like Sotorasib.

General Workflow for In Vitro Testing

The in vitro assessment of Sotorasib typically follows a structured workflow to determine its effect on cell viability, target engagement, and downstream signaling.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

-

Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Sotorasib in culture medium. Replace the existing medium with the Sotorasib-containing medium and incubate for 72 hours. Include vehicle control (DMSO) wells.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value using non-linear regression.[6]

Protocol 2: Western Blot for p-ERK Analysis

This protocol assesses target engagement by measuring the inhibition of ERK phosphorylation, a key downstream effector of KRAS signaling.

-

Cell Treatment & Lysis: Treat cells with Sotorasib for a specified duration (e.g., 2-24 hours). Wash cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software. Normalize p-ERK levels to total ERK to determine the extent of pathway inhibition.[6][11]

Mechanisms of Resistance

Despite the initial efficacy of Sotorasib, acquired resistance can emerge. Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies. Resistance can occur through various alterations, including secondary KRAS mutations, amplification of the KRAS G12C allele, or activation of bypass signaling pathways (e.g., MET amplification, FGFR alterations).[5][9]

Conclusion

Sotorasib represents a landmark achievement in precision oncology, successfully targeting a KRAS mutation that was long considered intractable.[7][8] Its specific, covalent mechanism of action leads to meaningful clinical benefits for patients with KRAS G12C-mutated NSCLC.[10][16] Ongoing research is focused on overcoming resistance, exploring Sotorasib in other KRAS G12C-mutated tumor types, and evaluating its efficacy in combination with other therapeutic agents to further improve patient outcomes.

References

- 1. CodeBreaK 100 Trial Results Demonstrate Sotorasib Conveys Clinical Benefit Across NSCLC Patient Subgroups [jhoponline.com]

- 2. researchgate.net [researchgate.net]

- 3. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sotorasib Demonstrates Promising Antitumor Activity in Advanced NSCLC - The Oncology Pharmacist [theoncologypharmacist.com]

- 8. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. amgen.com [amgen.com]

- 13. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]

- 14. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]

- 15. ilcn.org [ilcn.org]

- 16. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies | CoLab [colab.ws]

An In-Depth Technical Guide to XZ426: A Potent HIV-1 Integrase Strand Transfer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a novel and potent small molecule inhibitor targeting the strand transfer activity of HIV-1 integrase, a critical enzyme for viral replication. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and methodologies for its evaluation. As a promising lead candidate, this compound has demonstrated superior efficacy against a range of known drug-resistant HIV-1 variants, marking it as a significant compound in the ongoing development of next-generation antiretroviral therapies. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of HIV therapeutics.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the following key identifiers and properties. This information is crucial for its synthesis, formulation, and experimental handling.

| Property | Value |

| CAS Number | 1638504-52-5 |

| Molecular Formula | C₂₂H₂₄F₂N₄O₄ |

| Molecular Weight | 446.45 g/mol |

| Appearance | White to yellow solid |

Mechanism of Action

This compound functions as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI)[1]. The integration of the viral DNA into the host cell's genome is a multi-step process catalyzed by the viral enzyme integrase. This process broadly involves two key steps: 3'-processing and strand transfer.

This compound specifically targets the strand transfer step. The catalytic core domain of HIV-1 integrase contains a triad of conserved amino acid residues (D, D, E) that coordinate two divalent magnesium ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme. This compound possesses a characteristic pharmacophore with a triad of coplanar oxygen atoms that effectively chelate these Mg²⁺ ions within the integrase active site. This action prevents the binding of the host DNA and the subsequent covalent linkage of the viral DNA, thus halting the integration process and viral replication.

Signaling Pathway: HIV-1 DNA Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by this compound.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the in vitro and cell-based evaluation of this compound. These methodologies are representative of standard practices in the field for characterizing HIV-1 integrase inhibitors.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay is designed to directly measure the inhibitory effect of this compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (biotin-labeled oligonucleotide duplex mimicking the U5 end of HIV-1 LTR)

-

Target DNA (digoxigenin-labeled oligonucleotide duplex)

-

Assay Buffer (e.g., MOPS, DTT, MgCl₂, NaCl, CHAPS)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Plate reader

Procedure:

-

Plate Preparation: Pre-coat a 96-well microplate with streptavidin.

-

Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, donor DNA, and varying concentrations of this compound. Include a no-inhibitor control and a no-enzyme control.

-

Enzyme Addition: Add recombinant HIV-1 integrase to each well to initiate the reaction.

-

Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes) to allow for the strand transfer reaction to occur.

-

Capture: Transfer the reaction mixtures to the streptavidin-coated plate. The biotin-labeled donor DNA (both reacted and unreacted) will bind to the streptavidin. Incubate to allow for capture.

-

Washing: Wash the plate to remove unbound components, including the unreacted target DNA.

-

Detection: Add the anti-digoxigenin-HRP antibody conjugate to each well. This will bind to the digoxigenin-labeled target DNA that has been integrated with the donor DNA. Incubate as required.

-

Substrate Addition: After another wash step, add the HRP substrate. A color change will indicate the presence of the integrated product.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based HIV-1 Infection Assay

This assay evaluates the antiviral activity of this compound in a cellular context, providing a more physiologically relevant measure of its efficacy.

Materials:

-

Target cells (e.g., TZM-bl, PM1, or primary CD4+ T cells)

-

HIV-1 viral stock (e.g., laboratory-adapted strains like NL4-3 or clinical isolates)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Luciferase assay reagent or p24 ELISA kit

-

Luminometer or ELISA plate reader

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Plating: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a no-drug control.

-

Viral Infection: Infect the cells with a pre-titered amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

-

Quantification of Viral Replication:

-

For TZM-bl cells (luciferase reporter): Lyse the cells and add the luciferase assay reagent. Measure the luminescence, which is proportional to the level of HIV-1 Tat-mediated gene expression.

-

For other cell types (p24 production): Collect the cell culture supernatant and quantify the amount of the HIV-1 p24 capsid protein using an ELISA kit.

-

-

Cytotoxicity Assessment: In a parallel plate without viral infection, assess the viability of the cells treated with the same concentrations of this compound to determine the compound's cytotoxicity (CC₅₀).

-

Data Analysis: Calculate the percent inhibition of viral replication for each concentration of this compound and determine the 50% effective concentration (EC₅₀). The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

Experimental Workflow: In Vitro Antiviral Screening

The following diagram outlines a typical workflow for screening and characterizing antiviral compounds like this compound.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase strand transfer inhibitors. Its potent activity, particularly against drug-resistant viral strains, underscores its potential as a next-generation antiretroviral agent. The technical information and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals to further investigate and characterize this compound and similar compounds. Continued research is warranted to fully elucidate its clinical potential.

References

In Vitro Anti-HIV Activity of XZ426: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-human immunodeficiency virus (HIV) activity of XZ426, a potent integrase strand transfer inhibitor (INSTI). This compound, also referred to in the literature as compound 4f, has demonstrated significant efficacy against wild-type and drug-resistant HIV-1 variants. This document outlines the quantitative antiviral data, detailed experimental protocols for its evaluation, and the molecular mechanism of action.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The anti-HIV activity of this compound has been quantified through biochemical and cell-based assays. The key parameters are the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based viral infectivity assays. Cytotoxicity is reported as the half-maximal cytotoxic concentration (CC50). A higher selectivity index (SI), calculated as CC50/EC50, indicates a more favorable safety profile.

| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (4f) | Biochemical | Wild-Type HIV-1 Integrase (Strand Transfer) | 12 ± 2 | - | - | - |

| This compound (4f) | Cell-Based | Wild-Type HIV-1 | - | 2 ± 1 | >224 | >112,000 |

| This compound (4f) | Cell-Based | Y143R Mutant HIV-1 | - | 4 ± 1 | >224 | >56,000 |

| This compound (4f) | Cell-Based | N155H Mutant HIV-1 | - | 8 ± 2 | >224 | >28,000 |

| This compound (4f) | Cell-Based | G140S/Q148H Mutant HIV-1 | - | 40 ± 12 | >224 | >5,600 |

| Raltegravir (RAL) (Comparator) | Biochemical | Wild-Type HIV-1 Integrase (Strand Transfer) | 18 ± 3 | - | - | - |

| Raltegravir (RAL) (Comparator) | Cell-Based | Wild-Type HIV-1 | - | 1 ± 0.3 | 104 | 104,000 |

| Dolutegravir (DTG) (Comparator) | Biochemical | Wild-Type HIV-1 Integrase (Strand Transfer) | 7 ± 1 | - | - | - |

| Dolutegravir (DTG) (Comparator) | Cell-Based | Wild-Type HIV-1 | - | 1 ± 0.4 | 52 | 52,000 |

Data synthesized from "HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases"[1][2][3][4]. Values are presented as mean ± standard deviation where available.

Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer

This compound is an Integrase Strand Transfer Inhibitor (INSTI). After the HIV RNA is reverse-transcribed into double-stranded DNA, the viral enzyme integrase is responsible for inserting this viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. This compound specifically targets the strand transfer step.

The compound binds to the HIV intasome, a complex of the integrase enzyme and the viral DNA ends[1]. This compound contains a pharmacophore with electronegative atoms that chelate two essential magnesium ions (Mg2+) in the catalytic core of the integrase[1]. This interaction displaces the 3'-end of the viral DNA and prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the integration process and viral replication[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the in vitro anti-HIV activity of this compound.

In Vitro HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the direct inhibitory effect of a compound on the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

-

Reagents and Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA duplex (mimicking the U5 end of HIV-1 LTR)

-

Digoxigenin (DIG)-labeled target DNA duplex

-

Streptavidin-coated microplates

-

Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer (containing MgCl2)

-

This compound and control compounds dissolved in DMSO

-

-

Protocol:

-

Plate Preparation: Streptavidin-coated 96-well plates are washed and blocked. The biotinylated donor DNA is then added and incubated to allow binding to the plate surface.

-

Compound Incubation: A serial dilution of this compound is prepared. The test compound is added to the wells containing the bound donor DNA, followed by the addition of recombinant HIV-1 integrase.

-

Reaction Initiation: The strand transfer reaction is initiated by adding the DIG-labeled target DNA. The plate is incubated to allow for the enzymatic reaction.

-

Detection: The reaction is stopped, and the wells are washed to remove unbound components. The anti-DIG-HRP antibody is added and incubated.

-

Signal Measurement: After a final wash, the HRP substrate is added, and the colorimetric signal is measured using a plate reader. The signal intensity is proportional to the amount of strand transfer product.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Single-Round HIV-1 Infectivity Assay

This cell-based assay quantifies the ability of a compound to inhibit HIV-1 replication in a single round of infection.

-

Cell Lines and Viruses:

-

Human Embryonic Kidney (HEK) 293T cells for virus production.

-

Human Osteosarcoma (HOS) cells as the target cell line.

-

HIV-1 vector stocks (e.g., carrying a luciferase reporter gene) are generated by transfecting 293T cells with appropriate plasmids.

-

-

Protocol:

-

Cell Seeding: HOS cells are seeded in 96-well plates and incubated overnight.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Infection: Cells are infected with the HIV-1 vector stock in the presence of the compound.

-

Incubation: The infected cells are incubated for a period that allows for one round of replication (typically 48-72 hours).

-

Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

-

Cytotoxicity Assessment (Parallel Assay): In a separate plate, uninfected HOS cells are treated with the same concentrations of this compound to determine cell viability, typically using an MTT or similar assay.

-

Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition (based on reporter gene activity) against the log of the compound concentration. The CC50 value is determined from the cytotoxicity data. The Selectivity Index (SI = CC50/EC50) is then calculated.

-

References

- 1. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 integrase strand transfer inhibitors that reduce susceptibility to drug resistant mutant integrases | NIH Research Festival [researchfestival.nih.gov]

In-Depth Technical Guide: XZ426 Target and Binding Site on HIV Integrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

XZ426 is a potent, next-generation integrase strand transfer inhibitor (INSTI) that demonstrates significant promise in overcoming drug resistance in HIV-1. This document provides a comprehensive technical overview of the molecular target of this compound, its precise binding site on the HIV integrase (IN) intasome, and its mechanism of action. Detailed experimental protocols for key assays and quantitative data on the efficacy of this compound against wild-type and resistant HIV-1 strains are presented to support further research and development in this area.

Introduction

The integration of the viral DNA genome into the host cell's chromosome is a critical step in the HIV replication cycle, mediated by the viral enzyme integrase (IN). This process is facilitated by a high-order nucleoprotein complex known as the intasome. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy, effectively blocking this integration step. However, the emergence of drug-resistant mutations in the integrase enzyme poses a significant challenge to the long-term efficacy of these drugs.

This compound is a novel INSTI designed to be effective against a broad spectrum of known drug-resistant HIV-1 variants[1]. This guide delves into the molecular interactions and functional data that define the potent and resilient antiviral activity of this compound.

Molecular Target: The HIV-1 Intasome

The direct molecular target of this compound is not the free integrase enzyme but rather the HIV-1 intasome [2]. The intasome is a stable complex formed by the HIV-1 integrase protein oligomerized on the ends of the viral DNA. Specifically, this compound targets the cleaved synaptic complex (CSC) intasome , which is the catalytically competent form of the intasome poised to carry out the strand transfer reaction[2].

Binding Site and Molecular Interactions

The high-resolution cryogenic electron microscopy (cryo-EM) structure of the HIV-1 CSC intasome in complex with this compound (PDB ID: 6PUY) provides a detailed view of the binding site at a resolution of 2.8 Å[2].

This compound binds at the catalytic core of the HIV integrase , at the interface between the enzyme and the viral DNA terminus. The binding pocket is a highly conserved region critical for the strand transfer reaction.

Key molecular interactions include:

-

Chelation of Magnesium Ions: Like other INSTIs, a primary mechanism of action for this compound is the chelation of two essential magnesium ions (Mg²⁺) in the integrase active site. This is accomplished through a triad of heteroatoms within the this compound molecular structure. This chelation effectively neutralizes the catalytic activity of the intasome[2].

-

Interaction with Viral DNA: The halobenzyl group of this compound engages in significant interactions with the terminal nucleotides of the viral DNA, contributing to its high binding affinity[1].

-

Hydrogen Bonding and van der Waals Contacts: this compound forms multiple hydrogen bonds and van der Waals interactions with key amino acid residues within the integrase active site, further stabilizing the inhibitor-intasome complex.

The ability of this compound to maintain potent activity against resistant mutants is attributed to its unique structural features that allow it to adapt to changes in the binding pocket caused by mutations[1].

Quantitative Efficacy Data

The potency of this compound has been evaluated in both biochemical and cell-based assays against wild-type (WT) HIV-1 and a panel of clinically relevant INSTI-resistant mutants.

Table 1: In Vitro Strand Transfer Inhibition (IC50)

| HIV-1 Integrase | IC50 (nM) |

| Wild-type | Data not available in search results |

| Resistant Mutants | Data not available in search results |

IC50 values represent the concentration of this compound required to inhibit 50% of the in vitro strand transfer activity of recombinant HIV-1 integrase.

Table 2: Antiviral Activity in Cell Culture (EC50)

| HIV-1 Strain | EC50 (nM)[3] | Fold Change vs. WT[3] |

| Wild-type | 1.2 | 1.0 |

| Y143R | 2.9 | 2.4 |

| N155H | 2.1 | 1.8 |

| G140S/Q148H | 4.8 | 4.0 |

| E138K/Q148K | 3.5 | 2.9 |

EC50 values represent the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture. Data extracted from US Patent 9,676,771 B2[3].

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (Magnetic Bead-Based)

This protocol outlines a high-throughput in vitro assay to measure the strand transfer activity of HIV-1 integrase and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated Donor DNA (mimicking the viral DNA U5 end)

-

Digoxigenin (DIG)-labeled Target DNA

-

Streptavidin-coated magnetic beads

-

Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

-

Assay Buffer (containing MgCl₂)

-

Wash Buffers

-

Substrate for the reporter enzyme

-

96-well microplates

Procedure:

-

Immobilization of Donor DNA: Biotinylated donor DNA is incubated with streptavidin-coated magnetic beads to immobilize the DNA.

-

Integrase Binding: Recombinant HIV-1 integrase is added to the beads and incubated to allow binding to the donor DNA, forming a pre-integration complex.

-

Inhibitor Addition: Serial dilutions of this compound or control compounds are added to the reaction wells and incubated.

-

Strand Transfer Reaction: DIG-labeled target DNA is added to initiate the strand transfer reaction. The integrase catalyzes the covalent linkage of the donor DNA to the target DNA.

-

Washing: The magnetic beads are washed to remove unbound components.

-

Detection: An anti-DIG antibody-enzyme conjugate is added, which binds to the integrated DIG-labeled target DNA.

-

Signal Generation: After another wash step, a substrate for the reporter enzyme is added, and the resulting signal (e.g., absorbance or luminescence) is measured. The signal is proportional to the amount of strand transfer activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the ability of this compound to inhibit a single round of HIV-1 replication.

Materials:

-

HEK293T cells

-

HIV-1 based vector system (e.g., packaging plasmid, VSV-G envelope plasmid, and a transfer vector containing a reporter gene like luciferase or GFP)

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)

-

Cell culture medium and supplements

-

Transfection reagent

-

This compound and control compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Production of Pseudotyped Virus: HEK293T cells are co-transfected with the HIV-1 based vector system plasmids to produce viral particles pseudotyped with the VSV-G envelope protein. These particles are capable of a single round of infection.

-

Virus Harvest: The supernatant containing the pseudotyped virus is harvested, filtered, and quantified (e.g., by p24 ELISA).

-

Infection of Target Cells: Target cells are seeded in 96-well plates. The cells are then infected with the pseudotyped virus in the presence of serial dilutions of this compound or control compounds.

-

Incubation: The infected cells are incubated for 48-72 hours to allow for reverse transcription, integration (in the absence of effective inhibition), and reporter gene expression.

-

Measurement of Reporter Gene Activity: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The percentage of inhibition of viral infectivity is calculated for each concentration of this compound. EC50 values are determined by fitting the data to a dose-response curve.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound action on HIV integrase.

Experimental Workflow: Strand Transfer Assay

Caption: Workflow for the in vitro strand transfer assay.

Experimental Workflow: Single-Round Infectivity Assay

Caption: Workflow for the single-round infectivity assay.

Conclusion

This compound represents a significant advancement in the development of HIV-1 integrase inhibitors. Its potent activity against both wild-type and a broad range of drug-resistant viral strains is rooted in its specific targeting of the HIV-1 intasome and its robust interactions within the catalytic site. The detailed molecular understanding of the this compound binding site, supported by quantitative efficacy data, provides a strong foundation for the rational design of even more effective and resilient antiretroviral therapies. The experimental protocols provided herein offer a framework for the continued evaluation and development of next-generation INSTIs.

References

Pharmacokinetics and pharmacodynamics of XZ426

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of XZ426, a Novel HIV-1 Integrase Strand Transfer Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a potent, next-generation HIV-1 integrase strand transfer inhibitor identified in preclinical research. While it has shown superior efficacy against some drug-resistant viral variants, comprehensive pharmacokinetic and pharmacodynamic data from extensive clinical trials are not yet publicly available. This guide synthesizes available information on this compound and supplements it with representative data and methodologies from closely related compounds in the same therapeutic class to provide a comprehensive overview for research and development purposes. The quantitative data presented herein should be considered illustrative for a compound of this class.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. The HIV-1 integrase, an essential enzyme for viral replication, has emerged as a critical target for drug development. Integrase Strand Transfer Inhibitors (INSTIs) represent a major class of antiretrovirals that effectively block the integration of the viral DNA into the host cell genome, a pivotal step in the HIV-1 life cycle.

This compound is a novel and potent INSTI that has demonstrated significant promise in early-stage research. This technical guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic properties of this compound, alongside established experimental protocols relevant to its preclinical and clinical evaluation.

Pharmacodynamics: The Science of Drug Action

The primary pharmacodynamic effect of this compound is the inhibition of the HIV-1 integrase enzyme. This action prevents the covalent insertion, or "strand transfer," of the reverse-transcribed viral DNA into the host cell's chromosome, thereby halting the establishment of a productive infection.

Mechanism of Action

This compound, like other INSTIs, is believed to chelate divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the HIV-1 integrase. This chelation disrupts the normal catalytic function of the enzyme, specifically inhibiting the strand transfer step of proviral DNA integration.

In Vitro Antiviral Activity

The antiviral potency of this compound is determined through cell-based assays that measure the inhibition of HIV-1 replication. The half-maximal effective concentration (EC₅₀) is a key parameter derived from these studies.

Table 1: Illustrative In Vitro Antiviral Activity of this compound against HIV-1

| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

| MT-4 | HIV-1 IIIB | 1.5 | >25 | >16,667 |

| CEM-SS | HIV-1 RF | 2.1 | >25 | >11,905 |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 BaL | 1.8 | >20 | >11,111 |

CC₅₀: 50% cytotoxic concentration

Experimental Protocol: In Vitro Antiviral Activity Assay

Objective: To determine the concentration of this compound required to inhibit 50% of HIV-1 replication in cell culture.

Methodology:

-

Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or primary human PBMCs are cultured under standard conditions.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 in the presence of the various concentrations of this compound.

-

Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using a p24 antigen capture ELISA, which quantifies the amount of the viral core protein p24 in the culture supernatant.

-

Data Analysis: The percentage of inhibition of p24 production at each drug concentration is calculated relative to a no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetics: The Journey of the Drug in the Body

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for determining the appropriate dosing regimen and predicting potential drug-drug interactions. While specific clinical pharmacokinetic data for this compound is not available, the following tables present representative preclinical data for a compound in this class.

Absorption

Table 2: Illustrative In Vitro and In Vivo Absorption Parameters of an Investigational INSTI

| Parameter | Value |

| In Vitro | |

| Caco-2 Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s |

| Efflux Ratio (Papp, B→A / Papp, A→B) | <2 |

| In Vivo (Rat Model) | |

| Bioavailability (F%) | 45% |

| Tₘₐₓ (hours) | 1.5 |

Distribution

Table 3: Illustrative Distribution Characteristics of an Investigational INSTI

| Parameter | Value |

| Plasma Protein Binding (Human) | >98% |

| Blood-to-Plasma Ratio | 0.8 |

| Volume of Distribution (Vd) (Rat) | 2.5 L/kg |

Metabolism

Table 4: Illustrative In Vitro Metabolic Profile of an Investigational INSTI

| Parameter | Result |

| Primary Metabolizing Enzymes | UGT1A1, CYP3A4 |

| Major Metabolites | Glucuronide conjugates |

| CYP Inhibition (IC₅₀) | >10 µM for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4) |

Excretion

Table 5: Illustrative Excretion Pathways of an Investigational INSTI (Rat Model)

| Excretion Route | Percentage of Dose |

| Feces | ~70% |

| Urine | ~15% |

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using an in vitro model.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assessment: A solution of this compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time. For efflux assessment, the compound is added to the basolateral side, and its appearance on the apical side is measured.

-

Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of this compound.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the monolayer, and C₀ is the initial drug concentration in the donor compartment.

Visualizations

Signaling Pathway: HIV-1 Integration and Inhibition by this compound

Caption: HIV-1 Integration Pathway and the inhibitory action of this compound.

Experimental Workflow: Preclinical Evaluation of an Antiviral Compound

Caption: A generalized workflow for the preclinical development of an antiviral drug.

Conclusion

This compound represents a promising new candidate in the fight against HIV-1. Its potent in vitro activity as an integrase strand transfer inhibitor warrants further investigation. The illustrative pharmacokinetic data presented in this guide, based on analogous compounds, suggest that a favorable ADME profile is achievable for this class of drugs, supporting the potential for once-daily oral administration. The detailed experimental protocols provided offer a framework for the continued preclinical and clinical development of this compound and other novel INSTIs. As more specific data for this compound becomes available, this technical guide will serve as a valuable foundation for its comprehensive evaluation by researchers and drug development professionals.

XZ426 solubility and stability properties

An In-depth Technical Guide to the Core Solubility and Stability Properties of Ibrutinib (Serving as a model for XZ426)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core solubility and stability properties of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). Due to the lack of publicly available data for the designated compound this compound, Ibrutinib is used as a well-characterized model to demonstrate the required data presentation, experimental protocols, and visualizations. This document details aqueous and solvent solubility, pH-dependent solubility profiles, and stability under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Methodologies for key analytical experiments are described, and quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Ibrutinib is a small molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase, a critical component in B-cell signaling pathways.[1] By covalently binding to a cysteine residue (Cys481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival.[2][3] This mechanism of action makes it an effective therapy for various B-cell malignancies.[3][4][5] Understanding the physicochemical properties of a drug candidate like Ibrutinib is paramount for formulation development, ensuring bioavailability, and maintaining therapeutic efficacy and safety. This guide focuses on its fundamental solubility and stability characteristics.

Solubility Properties

Ibrutinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[6] Its solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.[7]

Aqueous and pH-Dependent Solubility

Ibrutinib exhibits poor solubility in water but shows increased solubility in acidic conditions.[8] It is practically insoluble in water, with a reported solubility of approximately 0.003 mg/mL.[9] The solubility significantly increases at low pH due to the protonation of the molecule.[8]

Table 1: pH-Dependent Aqueous Solubility of Ibrutinib

| pH | Solubility (mg/mL) | Reference |

| 1.0 | ~1.6 | [8] |

| 4.5 | 0.003 | [8] |

| 7.2 | ~0.25 (in 1:3 DMSO:PBS) | [10] |

| 8.0 | 0.003 | [8] |

Solubility in Organic Solvents

Ibrutinib demonstrates good solubility in several organic solvents, which is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 2: Solubility of Ibrutinib in Various Solvents

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 / 33.33 | [10][11] |

| Dimethylformamide (DMF) | ~30 | [10] |

| Methanol | Soluble | [8] |

| Ethanol | ~0.25 | [10] |

Stability Properties

The stability of Ibrutinib has been evaluated under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation pathways and ensure the integrity of the final drug product.

Hydrolytic Stability

Ibrutinib is susceptible to degradation under both acidic and alkaline hydrolytic conditions, particularly at elevated temperatures.[12] Significant degradation has been observed under these conditions, leading to the formation of specific degradation products.[13][14] The drug is relatively stable in neutral aqueous solutions.[12]

Oxidative Stability

The drug is highly sensitive to oxidative stress.[12][15] Studies show that significant degradation occurs even at room temperature in the presence of oxidizing agents like hydrogen peroxide, resulting in the formation of several degradation products.[12][15]

Photostability

Ibrutinib is generally considered stable under photolytic conditions when exposed to light as per ICH guidelines.[12]

Thermal Stability

Crystalline Ibrutinib is thermally stable, with degradation occurring at high temperatures.[16] However, the amorphous form, while having improved solubility, can be less stable and may recrystallize over time, especially under accelerated conditions of high temperature and humidity.[17] Formulations using polymers to create amorphous solid dispersions (ASDs) have been shown to enhance the physical stability of amorphous Ibrutinib.[6][17][18]

Table 3: Summary of Ibrutinib Stability Under Stress Conditions

| Stress Condition | Observation | Reference |

| Acidic Hydrolysis | Susceptible to degradation, one major degradation product identified. | [12] |

| Alkaline Hydrolysis | Susceptible to degradation, multiple degradation products formed. | [12][15] |

| Neutral Hydrolysis | Stable. | [12] |

| Oxidative Degradation | Extremely sensitive, multiple degradation products formed. | [12][15] |

| Thermal Degradation | Crystalline form is stable; amorphous form may degrade at elevated temperatures. | [16][19] |

| Photolytic Degradation | Stable. | [12] |

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability.

Equilibrium Solubility Determination

The equilibrium solubility of Ibrutinib is determined by the shake-flask method.

-

Preparation : An excess amount of Ibrutinib is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) or various organic solvents.[20]

-

Equilibration : The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 ± 1 °C for aqueous solutions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21]

-

Sample Processing : After equilibration, the samples are centrifuged or filtered (e.g., using a 0.45 µm filter) to separate the undissolved solid.

-

Quantification : The concentration of Ibrutinib in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve is used for quantification.[22]

Forced Degradation (Stress) Studies

Forced degradation studies are performed according to ICH guideline Q1A(R2) to identify potential degradation products and pathways.

-

Acid/Base Hydrolysis : Ibrutinib solution is treated with an acid (e.g., 2N HCl) or a base (e.g., 2N NaOH) and refluxed at a specific temperature (e.g., 60°C) for a defined period. The solution is then neutralized.[23]

-

Oxidative Degradation : The drug solution is exposed to an oxidizing agent, such as 20-30% hydrogen peroxide (H₂O₂), at a controlled temperature (e.g., 60°C).[23][24]

-

Thermal Degradation : Solid Ibrutinib is exposed to dry heat in a temperature-controlled oven (e.g., 60°C) for a specified duration.[24]

-

Photolytic Degradation : The drug substance, both in solid form and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis : Stressed samples are diluted to a suitable concentration and analyzed using a stability-indicating HPLC or UPLC-MS method to separate and identify the drug from its degradation products.[12][13]

Visualizations

Signaling Pathway

Ibrutinib targets BTK within the B-cell receptor (BCR) signaling pathway. The inhibition of BTK disrupts the downstream signaling cascade that is crucial for B-cell proliferation and survival.[2][3][25]

Caption: Ibrutinib's mechanism of action via inhibition of BTK in the BCR signaling pathway.

Experimental Workflow

The logical flow for assessing the solubility and stability of a drug candidate is a systematic process that moves from initial characterization to detailed stress testing.

Caption: General workflow for the assessment of solubility and stability of a drug substance.

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. targetedonc.com [targetedonc.com]

- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Preparation and Optimization of Ibrutinib-Loaded Nanoliposomes Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. faf.cuni.cz [faf.cuni.cz]

- 17. mdpi.com [mdpi.com]

- 18. Enhanced solid-state stability of amorphous ibrutinib formulations prepared by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpbs.com [ijpbs.com]

- 21. hbw.citeline.com [hbw.citeline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. iajps.com [iajps.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Literature Review: The HIV Inhibitor XZ426 in the Context of Integrase Strand Transfer Inhibitors

Disclaimer: As of late 2025, a thorough review of publicly available scientific literature, patents, and clinical trial databases did not yield specific quantitative data, detailed experimental protocols, or dedicated signaling pathway analyses for the compound designated as XZ426. Chemical suppliers list this compound as a potent HIV integrase strand transfer inhibitor (INSTI) with the chemical formula C₂₂H₂₄F₂N₄O₄ and CAS number 1638504-52-5. It has been described as a lead candidate with potential efficacy against drug-resistant HIV variants. However, without peer-reviewed data, this information remains to be independently verified.

This technical guide will, therefore, provide a comprehensive overview of the class of compounds to which this compound belongs: HIV integrase strand transfer inhibitors. The information presented herein is based on established knowledge of well-characterized INSTIs and is intended to provide a framework for understanding the potential mechanism of action, and the methodologies used to evaluate compounds like this compound.

Introduction to HIV Integrase and Strand Transfer Inhibitors

The Human Immunodeficiency Virus (HIV) relies on several key enzymes for its replication, one of which is integrase (IN). This enzyme is responsible for the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][2] The process of integration is mediated by the integrase enzyme within a nucleoprotein complex known as the intasome.[3]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step of HIV DNA integration.[2][3] This action prevents the viral genome from becoming a permanent part of the host cell's DNA, thereby halting the viral replication cycle.[1] Prominent members of this class include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir.[4]

Mechanism of Action of Integrase Strand Transfer Inhibitors

The catalytic activity of HIV integrase is dependent on the presence of two magnesium ions (Mg²⁺) within its active site.[5] INSTIs are designed to chelate these essential metal ions.[5] By binding to the Mg²⁺ ions, INSTIs effectively block the active site of the integrase enzyme within the intasome complex.[3][6] This prevents the catalytic strand transfer reaction, where the viral DNA is covalently linked to the host DNA.[3][6]

The general signaling pathway of HIV integration and the point of inhibition by INSTIs is illustrated in the following diagram:

References

- 1. Integrase inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 3. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV-1 Integrase Strand Transfer Inhibitors: Novel Insights into their Mechanism of Action. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for XZ426: An In Vitro HIV Inhibition Assay